![molecular formula C18H20N4O2S B2506039 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole CAS No. 2415491-39-1](/img/structure/B2506039.png)
5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and rings, including a methoxy group, a pyrimidine ring, a piperidine ring, and a benzothiazole ring . These components are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a common method for synthesizing pyrimidine derivatives involves reacting a chalcone with guanidine hydrochloride . The piperidine ring could be introduced through a reaction with a suitable piperidine derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrimidine and benzothiazole rings are aromatic, meaning they have a stable, ring-shaped cloud of delocalized electrons . The piperidine ring is a common feature in many drugs and is known to influence the potency and specificity of the molecule .Scientific Research Applications
Antitumor and Antiproliferative Activities
Compounds related to 5-Methoxy-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole have been explored for their potential antitumor and antiproliferative activities. For instance, derivatives containing the benzothiazole moiety were synthesized and exhibited moderate to strong antitumor activities against various cancer cells including human esophageal, gastric, prostate, and liver cancer cells. Among them, specific compounds demonstrated potent activities against PC-3 cells with lower toxicities compared to the positive control 5-fluorouracil (Li et al., 2020). Additionally, a new class of thiazole/benzothiazole fused pyranopyrimidine derivatives were synthesized and showed selective cytotoxicity to cancer cells compared to normal cells, with one compound exhibiting the most potent antiproliferative activity against the tested cell lines (Nagaraju et al., 2020).
Antimicrobial Activity
Studies have demonstrated the antimicrobial potential of compounds related to this compound. A series of 2-amino substituted benzothiazoles were synthesized and evaluated for their in vitro antimicrobial activity against various strains of bacteria and fungi, showing variable and modest activity (Patel et al., 2011).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological targets. Many pyrimidine derivatives are known to have diverse biological activities, including antimicrobial, antiviral, and anticancer activities . The piperidine ring is also a common feature in many drugs and can influence the potency and specificity of the molecule .
Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its biological activities. This could include testing it against various biological targets or in different disease models. Additionally, modifications could be made to its structure to improve its potency, selectivity, or pharmacokinetic properties .
properties
IUPAC Name |
5-methoxy-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-23-14-3-4-16-15(11-14)21-18(25-16)22-9-5-13(6-10-22)12-24-17-19-7-2-8-20-17/h2-4,7-8,11,13H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAXUERDPRTXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCC(CC3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.